8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor. If the target is a receptor, the compound could act as an agonist or antagonist .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The presence of the pyrrolidine ring might influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Attachment of the benzoyl group: This step involves acylation, where the benzoyl group is attached using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Substituted sulfonamides or benzamides.
Scientific Research Applications
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of a bicyclic core with sulfonyl and benzoyl functional groups. This structural complexity imparts distinct chemical reactivity and biological activity, setting it apart from simpler compounds like benzylamine and dichloroaniline.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(20-15-4-3-5-16(20)9-8-15)14-6-10-17(11-7-14)24(22,23)19-12-1-2-13-19/h3-4,6-7,10-11,15-16H,1-2,5,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLWIFGVDMTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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